4aH-1,7-naphthyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4aH-1,7-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family These compounds are characterized by a fused ring system containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-1,7-naphthyridin-4-one can be achieved through various methods. One common approach involves the cyclization of N-(3-oxo-alkyl)- and N-(3-oxoalkenyl)amides and thioamides. This method allows for the preparation of 3-amino-4-arylpyridin-2(1H)-ones, which can be further converted into benzo[c][1,7]naphthyridin-4(3H)-ones .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as zeolite-nano gold, has been explored to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4aH-1,7-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using zinc in acetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used.
Reduction: Zinc in acetic acid is a typical reducing agent.
Substitution: Phosphorus oxychloride (POCl3) is used for halogenation, followed by substitution with various nucleophiles.
Major Products
The major products formed from these reactions include 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine and its derivatives, which can be further modified to introduce different functional groups .
Wissenschaftliche Forschungsanwendungen
4aH-1,7-naphthyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used as a ligand in coordination chemistry and as an analytical reagent.
Wirkmechanismus
The mechanism of action of 4aH-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of neurokinin receptors, which are involved in various physiological processes such as pain perception and inflammation . Additionally, the compound inhibits HIV integrase, an enzyme crucial for the replication of the HIV virus .
Vergleich Mit ähnlichen Verbindungen
4aH-1,7-naphthyridin-4-one can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,6-Naphthyridine: Exhibits anticancer and anti-inflammatory activities.
Benzo[c][1,7]naphthyridine: Similar in structure but with different biological activities and reactivity.
The uniqueness of this compound lies in its specific biological activities and its potential as a versatile building block for the synthesis of various functionalized derivatives.
Eigenschaften
Molekularformel |
C8H6N2O |
---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
4aH-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-6H |
InChI-Schlüssel |
ASHFMEKNHUWQPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=NC=CC(=O)C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.